4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline
Description
Properties
IUPAC Name |
4-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-24-13-23-17-18(24)21-12-22-19(17)26-10-8-25(9-11-26)16-6-7-20-15-5-3-2-4-14(15)16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWULYEANGGFCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Chloro-9-methyl-9H-purine
The purine core is functionalized at C6 with a chlorine atom to enable subsequent nucleophilic displacement. A representative protocol involves:
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Methylation of hypoxanthine : Treatment of hypoxanthine with methyl iodide in the presence of a base (e.g., K₂CO₃) yields 9-methylhypoxanthine.
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Chlorination at C6 : Reacting 9-methylhypoxanthine with phosphorus oxychloride (POCl₃) under reflux conditions introduces the chlorine substituent.
Key reaction :
Characterization :
Piperazine Incorporation via Nucleophilic Aromatic Substitution
The chlorine atom at C6 of the purine undergoes displacement by piperazine. To prevent over-alkylation, a mono-protected piperazine (e.g., N-Boc-piperazine) is employed:
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Reaction conditions : 6-Chloro-9-methylpurine, N-Boc-piperazine, DIPEA, DMF, 80°C, 12 h.
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Deprotection : Removal of the Boc group using TFA in DCM yields 1-(9-methyl-9H-purin-6-yl)piperazine.
Optimization notes :
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Excess piperazine (2.5 equiv) ensures complete substitution.
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Column chromatography (EtOAc/hexane) isolates the product in 75–82% yield.
Functionalization of the Quinoline Core
Synthesis of 4-Chloroquinoline
The C4 position of quinoline is activated for coupling via halogenation:
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Directed lithiation : Treatment of quinoline with LDA at −78°C generates a lithiated intermediate at C4, which is quenched with hexachloroethane to afford 4-chloroquinoline.
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Alternative route : 4-Hydroxyquinoline treated with POCl₃ and catalytic DMAP yields 4-chloroquinoline in 68% yield.
Analytical data :
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¹H NMR (CDCl₃) : δ 8.94 (d, J = 4.5 Hz, 1H, H-2), 8.21 (d, J = 8.5 Hz, 1H, H-5), 7.82 (t, J = 7.5 Hz, 1H, H-7), 7.67–7.61 (m, 2H, H-6, H-8).
Final Coupling via Buchwald-Hartwig Amination
The palladium-catalyzed C–N coupling unites the purine-piperazine and quinoline subunits:
Reaction setup :
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Catalyst system : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
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Base : Cs₂CO₃ (3.0 equiv).
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Solvent : Toluene, 110°C, N₂ atmosphere, 24 h.
Procedure :
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Charge a Schlenk flask with 4-chloroquinoline (1.0 equiv), 1-(9-methyl-9H-purin-6-yl)piperazine (1.2 equiv), Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
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Degas and purge with N₂ three times.
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Heat at 110°C with vigorous stirring.
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Monitor by TLC (EtOAc/MeOH 9:1); purify by silica gel chromatography (DCM/MeOH 95:5).
Yield : 65–72%.
Characterization :
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¹H NMR (DMSO-d₆) : δ 9.12 (d, J = 4.5 Hz, 1H, H-2 quinoline), 8.79 (s, 1H, H-8 purine), 8.21 (d, J = 8.5 Hz, 1H, H-5 quinoline), 7.94–7.89 (m, 2H, H-6, H-7 quinoline), 4.02 (s, 3H, N9-CH₃), 3.85–3.78 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine).
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ESI-HRMS : m/z 388.1782 [M+H]⁺ (calc. 388.1779).
Alternative Synthetic Routes and Comparative Analysis
Ullmann-Type Coupling
Employing copper(I) iodide and trans-1,2-diaminocyclohexane as a ligand in DMSO at 120°C provides the coupled product in 58% yield. While cost-effective, this method suffers from longer reaction times (48 h) and lower reproducibility.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) with Pd(OAc)₂ and BINAP enhances reaction efficiency, achieving 78% yield. This approach reduces side products such as homocoupled quinoline.
Scalability and Process Optimization
Critical parameters :
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Catalyst loading : Reducing Pd₂(dba)₃ to 2 mol% with concomitant use of DavePhos ligand maintains yield (70%) while lowering costs.
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Solvent screening : Switching to 1,4-dioxane improves solubility of intermediates, facilitating higher substrate concentrations (0.5 M vs. 0.2 M in toluene).
Purity profile :
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HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity after recrystallization from EtOH/H₂O.
Chemical Reactions Analysis
Types of Reactions
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; electrophilic substitution can be facilitated by using halogenating agents like chlorine or bromine.
Major Products
Oxidation: Oxidized derivatives of the quinoline or purine rings.
Reduction: Reduced forms of the quinoline or purine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Mono-4-(Piperazin-1-yl)quinoline Derivatives (CCR5 Antagonists)
Piperaquine (Antimalarial Agent)
- Structure: Bisquinoline derivative with chlorinated quinolines linked via a piperazine-propyl chain .
- Activity : Effective against Plasmodium falciparum (antimalarial). Piperaquine tetraphosphate tetrahydrate is chemically stable but exhibits skin irritation risks .
- Key Difference: The bisquinoline structure enhances antimalarial efficacy but introduces higher molecular weight and complexity compared to the purine-quinoline hybrid.
Purine-Containing Hybrids
2-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline
- Structure: Replaces quinoline with quinoxaline, retaining the purine-piperazine linkage .
- Activity: No direct activity data provided, but quinoxaline derivatives are known for kinase inhibition and anticancer effects.
- Key Difference: Quinoxaline’s planar structure may alter DNA intercalation properties compared to quinoline.
FNDR-20081 (Antitubercular Agent)
- Structure: Quinoline-piperazine-oxadiazole hybrid with a pyridinyl substituent .
- Activity : MIC = 0.5–2 µg/mL against drug-resistant tuberculosis. The oxadiazole group enhances metabolic stability and bioavailability .
Piperazinyl-Quinoline Derivatives with Anticancer Activity
- Structure: Piperazinyl-quinoline derivatives functionalized with urea/thiourea groups .
- Activity: Quinoline derivative 4: GI50 = 3.0 ± 0.1 µM (MDA-MB-231 breast cancer cells). Quinoline derivative 5: GI50 = 2.7 ± 0.1 µM (MDA-MB-468) and 2.0 ± 0.1 µM (MCF-7) .
- Key Difference : Urea/thiourea groups enhance solubility and hydrogen-bond interactions with cellular targets like topoisomerases.
Physicochemical and Pharmacokinetic Comparison
Notes:
- The purine-quinoline hybrid likely exhibits higher polar surface area (TPSA) than simpler quinoline-piperazine derivatives, impacting blood-brain barrier permeability .
- Piperaquine’s high molecular weight and chlorine substituents contribute to prolonged half-life but reduce oral bioavailability .
Biological Activity
However, I can provide some general insights based on structurally similar compounds:
Kinase Inhibition
Compounds with purine and piperazine moieties have shown potential as kinase inhibitors. For example, some purine derivatives have exhibited activity against cyclin-dependent kinases (CDKs) . While the exact activity of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline is unknown, it may potentially interact with kinase targets due to structural similarities.
Antimicrobial Effects
Some purine-piperazine conjugates have demonstrated antimicrobial properties. For instance, 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine derivatives showed activity against Mycobacterium tuberculosis and certain fungal strains . The presence of both purine and piperazine groups in this compound suggests it may potentially have antimicrobial effects, though this would require experimental verification.
Anticancer Potential
Certain purine-based compounds have shown anticancer activity. For example, some purine derivatives induced apoptosis in cancer cells. The quinoline moiety in this compound may also contribute to potential anticancer effects, as quinoline-containing compounds have been studied for their antitumor properties.
Structural Considerations
The compound combines three key structural elements:
- A purine core
- A piperazine linker
- A quinoline group
This unique combination may result in distinct biological activities compared to related compounds. The methyl group at the 9-position of the purine could influence its binding properties and metabolic stability.
Research Gaps
To properly assess the biological activity of this compound, the following studies would be necessary:
- In vitro enzyme inhibition assays against various kinases and other potential targets
- Antimicrobial screening against a panel of bacterial and fungal strains
- Cytotoxicity tests on cancer cell lines and normal cells
- In vivo pharmacokinetic and toxicity studies
- Structure-activity relationship (SAR) studies to optimize its properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline?
- Methodological Answer : Utilize multi-step coupling reactions involving nucleophilic substitution at the purine C6 position. Piperazine-quinoline intermediates can be synthesized via Buchwald-Hartwig amination or SNAr reactions under inert atmospheres. Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization in ethanol improves purity (>95%) . Reaction optimization should focus on temperature (60–100°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(OAc)₂/Xantphos for cross-couplings) to enhance yields (typically 50–80%) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (300–400 MHz, CDCl₃ or DMSO-d₆) to confirm regiochemistry of purine-piperazine linkage (e.g., δ 8.43 ppm for purine H-8; δ 3.71–3.95 ppm for piperazine protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z 521.4 [M+1]⁺) to verify molecular ion peaks and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) with isocratic elution (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities (e.g., unreacted starting materials) .
Q. How to design initial pharmacological screening assays for this compound?
- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for GPCRs or kinase inhibition assays) due to the dual pharmacophores (purine and quinoline). Use HEK-293 cells transfected with target receptors (e.g., dopamine D3/D2) for functional cAMP assays. IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) . For cytotoxicity, employ MTT assays on human hepatocyte cell lines (e.g., HepG2) with 24–72 hr exposure .
Advanced Research Questions
Q. How to resolve contradictions between in vitro binding affinity and in vivo efficacy data?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors. Conduct ADME profiling:
- Plasma Stability : Incubate compound in rat plasma (37°C, 24 hr) and quantify degradation via LC-MS .
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models .
- Metabolite Identification : LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation of the quinoline ring) . Adjust dosing regimens or modify lipophilicity (logP) via substituent engineering to improve bioavailability.
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this class of compounds?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified purine (e.g., 8-Cl, 9-aryl) or piperazine (e.g., 4-acetyl, 4-sulfonyl) groups. Compare binding affinities using radioligand assays .
- Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding modes at target receptors (e.g., D3R homology models) .
- Free-Wilson Analysis : Quantify contributions of specific substituents to activity using multivariate regression .
Q. How to address solubility challenges in preclinical formulations?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin-based solutions (e.g., HP-β-CD) to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride or mesylate salts via acid-base reactions (monitored by pH titration) .
- Nanoformulation : Prepare liposomal encapsulations (e.g., DPPC/cholesterol) using thin-film hydration, with particle size characterized by dynamic light scattering (DLS) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer : Cell-type specificity may arise from differential expression of metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-gp). Validate using:
- Gene Expression Profiling : qPCR or RNA-seq to correlate cytotoxicity with target/receptor mRNA levels .
- Proteomic Analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
- 3D Spheroid Models : Compare 2D vs. 3D cultures to assess tissue penetration effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
